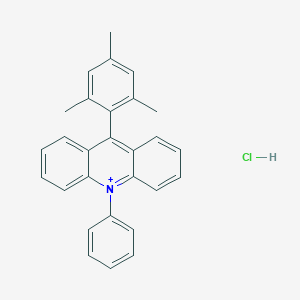
9-Mesityl-10-phenylacridin-10-ium hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9-Mesityl-10-phenylacridin-10-ium hydrochloride is an organic salt compound with the chemical formula C31H23NCl. It is known for its strong fluorescent properties and significant redox potential. This compound is slightly soluble in water but has better solubility in organic solvents. It is commonly used as a fluorescent probe in biochemical experiments and as a reagent for anionic fluorescent dyes and organometallic complexes .
Méthodes De Préparation
The synthesis of 9-Mesityl-10-phenylacridin-10-ium hydrochloride involves the following steps:
Dissolution: An appropriate amount of 9-trione-10-phenylacridine is dissolved in a suitable solvent.
Reaction: Hydrochloric acid is added to the solution, resulting in the formation of the ammonium chloride salt.
Purification: The produced salt is separated and purified to obtain the desired compound.
Analyse Des Réactions Chimiques
9-Mesityl-10-phenylacridin-10-ium hydrochloride undergoes various chemical reactions, including:
Oxidation and Reduction: Due to its strong redox properties, it can participate in oxidation and reduction reactions.
Substitution: It can undergo substitution reactions, particularly in the presence of suitable reagents and conditions.
Photocatalysis: It acts as a photocatalyst in photoredox catalysis, promoting site-selective amination and other reactions.
Common reagents used in these reactions include TEMPO and ammonium carbamate, leading to the formation of products such as anilines .
Applications De Recherche Scientifique
9-Mesityl-10-phenylacridin-10-ium hydrochloride has a wide range of scientific research applications:
Mécanisme D'action
The mechanism of action of 9-Mesityl-10-phenylacridin-10-ium hydrochloride involves its role as a photocatalyst. Through photoinduced electron transfer (PET), it generates highly reactive intermediates under visible light. This process allows for various chemical transformations, including site-selective amination and oxygenation reactions .
Comparaison Avec Des Composés Similaires
9-Mesityl-10-phenylacridin-10-ium hydrochloride can be compared with other acridinium-based compounds:
9-Mesityl-3,6-di-tert-butyl-10-phenylacridinium tetrafluoroborate: Known for its higher chemical stability and attenuated redox potential.
9-Mesityl-10-methylacridinium perchlorate: Used as a photooxygenation catalyst and for metal-free ring-opening metathesis polymerization.
9-Mesityl-10-phenylacridinium tetrafluoroborate: Another acridinium-based photocatalyst with similar applications.
These compounds share similar core structures but differ in their specific functional groups and applications, highlighting the versatility and uniqueness of this compound.
Propriétés
Formule moléculaire |
C28H25ClN+ |
|---|---|
Poids moléculaire |
411.0 g/mol |
Nom IUPAC |
10-phenyl-9-(2,4,6-trimethylphenyl)acridin-10-ium;hydrochloride |
InChI |
InChI=1S/C28H24N.ClH/c1-19-17-20(2)27(21(3)18-19)28-23-13-7-9-15-25(23)29(22-11-5-4-6-12-22)26-16-10-8-14-24(26)28;/h4-18H,1-3H3;1H/q+1; |
Clé InChI |
CEPCNMTVPWXTMM-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C(=C1)C)C2=C3C=CC=CC3=[N+](C4=CC=CC=C42)C5=CC=CC=C5)C.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


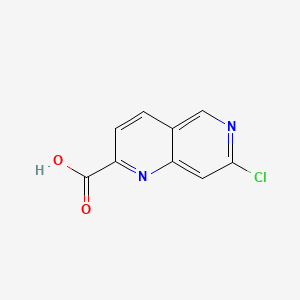
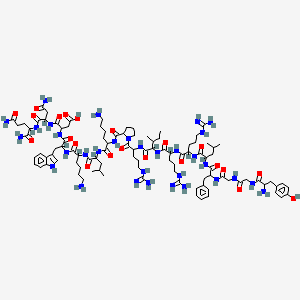
![N-[[1-(2-amino-3-methylbutanoyl)piperidin-3-yl]methyl]-N-cyclopropylacetamide](/img/structure/B14784011.png)
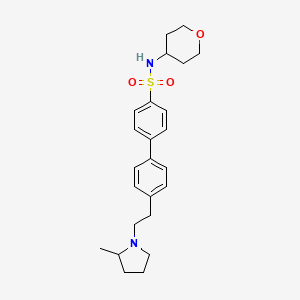
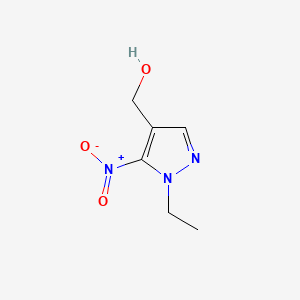
![benzyl N-[1-(oxetan-3-yl)piperidin-3-yl]carbamate](/img/structure/B14784018.png)
![[2-(4-Tert-butyl-4,5-dihydro-1,3-oxazol-2-yl)-4-methoxyphenyl]-bis[4-(trifluoromethyl)phenyl]phosphane](/img/structure/B14784024.png)
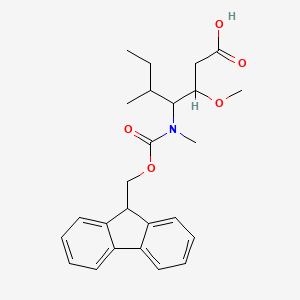
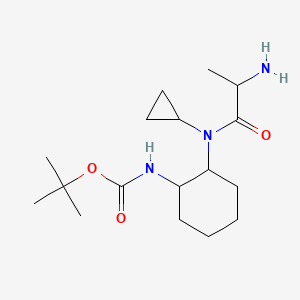
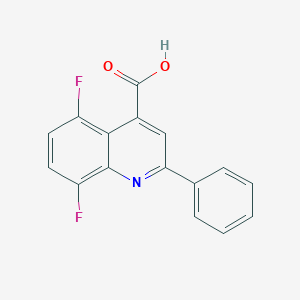
![N-{3-[3-(Dimethylamino)propyl]-5-(Trifluoromethyl)phenyl}-4-Methyl-3-[(3-Pyrimidin-4-Ylpyridin-2-Yl)amino]benzamide](/img/structure/B14784046.png)
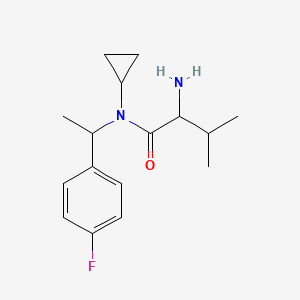
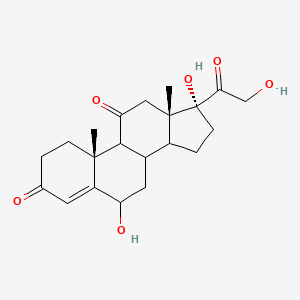
![Methyl 1-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)bicyclo[1.1.1]pentan-1-yl)cyclopropane-1-carboxylate](/img/structure/B14784093.png)
